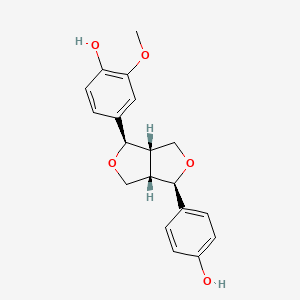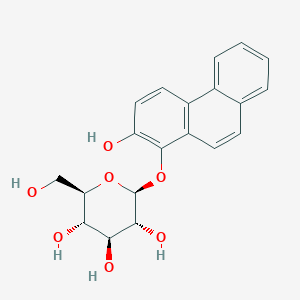
2-hydroxy-1-phenanthryl beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-1-phenanthryl beta-D-glucopyranoside is a phenanthryl beta-D-glucopyranoside. It derives from a phenanthrene-1,2-diol.
科学的研究の応用
Phenolic Extractives from Plants : Research has found that similar compounds to 2-hydroxy-1-phenanthryl beta-D-glucopyranoside are extracted from plant roots like Picea abies. These compounds are investigated for their chemical structures and potential applications in various fields (Pan & Lundgren, 1995).
Antiplatelent Aggregation Activity : Some glucopyranosides, akin to 2-hydroxy-1-phenanthryl beta-D-glucopyranoside, have been isolated from plants and shown antiplatelet aggregation activity. This suggests potential therapeutic applications in preventing blood clot formation (Orsini et al., 1997).
Role in Glycoside Hydrolysis : The role of sugar hydroxyl groups in glycoside hydrolysis has been studied, which involves compounds like beta-glucopyranosides. Understanding these mechanisms is crucial for applications in biochemistry and enzymology (Roeser & Legler, 1981).
Phenanthrene Metabolism by Fungi : Studies on fungi like Cunninghamella elegans reveal the formation of glucose conjugates, including 2-hydroxy-1-phenanthryl beta-D-glucopyranoside. This is significant for understanding the biotransformation of phenanthrene, a polycyclic aromatic hydrocarbon (Casillas et al., 1996).
Phenolic Glycosides in Traditional Medicine : Various phenolic glycosides, which are structurally related to 2-hydroxy-1-phenanthryl beta-D-glucopyranoside, have been isolated from traditional medicinal plants. These compounds are explored for their potential therapeutic properties and pharmacological activities (Fujita et al., 1995).
特性
分子式 |
C20H20O7 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenanthren-1-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O7/c21-9-15-16(23)17(24)18(25)20(26-15)27-19-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(19)22/h1-8,15-18,20-25H,9H2/t15-,16-,17+,18-,20+/m1/s1 |
InChIキー |
RZPVCCLYHPVIAO-NUABRCLCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



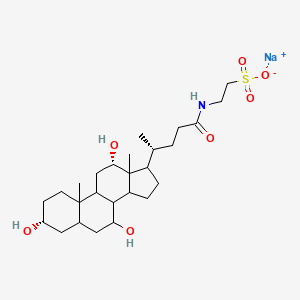

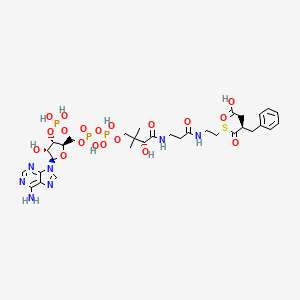
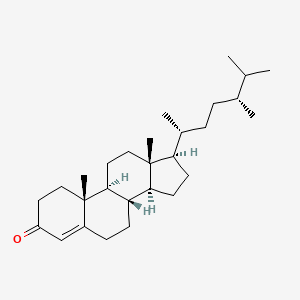

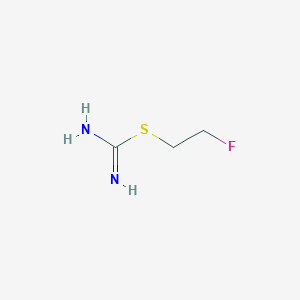

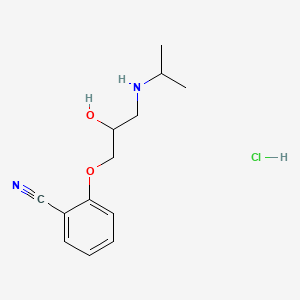
![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)


